3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile
Overview
Description
3-[(8-Methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a benzopyrone fused with a sulfonyl group and a benzonitrile moiety. This unique structure imparts significant chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity . They are also known to inhibit bacterial DNA gyrase .
Mode of Action
Coumarin derivatives, which this compound is a part of, are known to interact with their targets, leading to inhibition of bacterial dna gyrase . This results in the prevention of DNA replication, thus inhibiting the growth of bacteria .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria, given its inhibitory effect on bacterial dna gyrase .
Result of Action
The compound “3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile” and its related coumarin derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains . Some of these compounds have been found to be potent antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile typically involves multiple steps:
-
Formation of the Chromen-2-one Core: : The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
-
Methoxylation: : The chromen-2-one core is then methoxylated at the 8-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
-
Sulfonylation: : The methoxylated chromen-2-one is then subjected to sulfonylation. This involves reacting the compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
-
Nitrile Introduction: : Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonylated intermediate with a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
-
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromen-2-one derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and is investigated for its effects on various biological pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, dyes, and agrochemicals. Its chemical reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromen-2-one derivatives, known for its anticoagulant and antimicrobial properties.
Umbelliferone: A natural coumarin derivative with antioxidant and anti-inflammatory activities.
Warfarin: A well-known anticoagulant that is a derivative of coumarin.
Uniqueness
3-[(8-Methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is unique due to the presence of both sulfonyl and nitrile groups, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(8-methoxy-2-oxochromen-3-yl)sulfonylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S/c1-22-14-7-3-5-12-9-15(17(19)23-16(12)14)24(20,21)13-6-2-4-11(8-13)10-18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPMVGXRLZKRSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC(=C3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.